Nangibotide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nangibotide is a synthetic peptide composed of twelve amino acids. It is an inhibitor of the triggering receptor expressed on myeloid cells 1 (TREM-1), a receptor found on certain white blood cells. Activation of TREM-1 stimulates inflammation, and this compound is being investigated as a treatment for the overwhelming inflammation typically seen in severe sepsis .

Métodos De Preparación

Nangibotide is synthesized using a fragment-based manufacturing process. The synthesis involves solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid support. The process includes the coupling of an N-terminal this compound fragment with a C-terminal this compound fragment, followed by deprotection and cleavage from the resin . This method provides high yield and purity, making it suitable for industrial production.

Análisis De Reacciones Químicas

Nangibotide, being a peptide, primarily undergoes hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the bloodstream. The major products formed from these reactions are the individual amino acids that constitute the peptide .

Aplicaciones Científicas De Investigación

Nangibotide has significant potential in scientific research, particularly in the fields of immunology and inflammation. It is being investigated for its ability to modulate the immune response in conditions such as septic shock. By inhibiting TREM-1, this compound can reduce systemic inflammation without impairing the ability to fight infection . This makes it a promising candidate for treating severe inflammatory conditions. Additionally, this compound’s role in restoring vascular function and improving survival in animal models of septic shock has been demonstrated .

Mecanismo De Acción

Nangibotide exerts its effects by inhibiting the TREM-1 receptor. TREM-1 is found on neutrophils, macrophages, and monocytes, which are key elements of the immune system. Activation of TREM-1 results in the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting systemic inflammation. This compound prevents this inflammatory activation by inhibiting TREM-1, leading to reduced inflammation without compromising the immune response .

Comparación Con Compuestos Similares

Nangibotide is unique in its specific inhibition of TREM-1. Similar compounds include LR17 and LR12, which are animal equivalents of this compound. These compounds have shown improved survival and reduced organ failure in animal models of severe sepsis . this compound’s ability to modulate the immune response without completely suppressing it sets it apart from other immunomodulatory agents .

Propiedades

Key on ui mechanism of action |

Nangibotide targets the immunoreceptor TREM-1 (triggering receptor expressed on myeloid cells-1), and has been explored in treating inflammatory disorders like septic schock. Safety and pharmacokinetics studies have shown Nangibotide to be safe and well-tolerated in humans, while animal septic shock models have shown its ability to restore vascular function and improve survival. As of July 2020, Inotrem is recuriting patients to study Nangibotide's effects on patients with COVID-19 and systemic inflammation (NCT04429334). |

|---|---|

Número CAS |

2014384-91-7 |

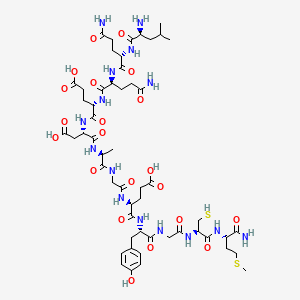

Fórmula molecular |

C54H83N15O21S2 |

Peso molecular |

1342.5 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H83N15O21S2/c1-25(2)19-29(55)47(83)65-32(9-13-38(56)71)50(86)66-33(10-14-39(57)72)51(87)67-34(12-16-43(77)78)52(88)69-36(21-44(79)80)53(89)61-26(3)46(82)59-22-40(73)62-31(11-15-42(75)76)49(85)68-35(20-27-5-7-28(70)8-6-27)48(84)60-23-41(74)63-37(24-91)54(90)64-30(45(58)81)17-18-92-4/h5-8,25-26,29-37,70,91H,9-24,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,81)(H,59,82)(H,60,84)(H,61,89)(H,62,73)(H,63,74)(H,64,90)(H,65,83)(H,66,86)(H,67,87)(H,68,85)(H,69,88)(H,75,76)(H,77,78)(H,79,80)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Clave InChI |

JLOOQDWHNKOITN-DAHMAOPXSA-N |

SMILES isomérico |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(CCSC)C(=O)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.